16,16,17-D-3-Testosterone D-glucuronide

Vue d'ensemble

Description

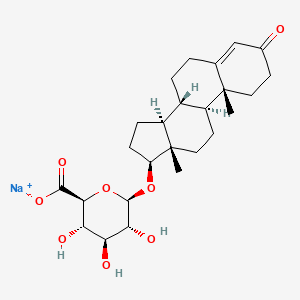

16,16,17-D-3-Testosterone D-glucuronide is a synthetic derivative of testosterone, a primary male sex hormone and anabolic steroid. This compound is often used in scientific research to study testosterone metabolism and its physiological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 16,16,17-D-3-Testosterone D-glucuronide typically involves the glucuronidation of testosterone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

16,16,17-D-3-Testosterone D-glucuronide can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents.

Reduction: Reduction to its corresponding alcohol or hydrocarbon forms.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent but often involve catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Overview : 16,16,17-D-3-Testosterone D-glucuronide serves as an important internal standard in pharmacokinetic studies. Its stable isotope-labeled nature allows for precise quantification of testosterone and its metabolites in biological samples.

Case Study : A study by Alvarez et al. (2023) demonstrated the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection of deuterated compounds like this compound in hair samples. This advanced methodology enhances the accuracy of pharmacokinetic assessments by allowing researchers to track the metabolism of testosterone over time.

| Study | Methodology | Findings |

|---|---|---|

| Alvarez et al. (2023) | LC-MS/MS | Successful quantification of testosterone metabolites in hair samples using this compound as an internal standard. |

Doping Control

Overview : The compound plays a critical role in anti-doping efforts by aiding in the detection of anabolic steroids in athletes.

Case Study : Fabresse et al. (2017) utilized high-resolution mass spectrometry to detect anabolic steroids and their glucuronides in human blood and urine samples. The study highlighted how this compound can be used to confirm the presence of testosterone derivatives during doping tests.

| Study | Methodology | Findings |

|---|---|---|

| Fabresse et al. (2017) | High-resolution mass spectrometry | Identified multiple anabolic steroids including their glucuronides in biological samples, emphasizing the importance of this compound in doping analysis. |

Steroid Synthesis

Overview : As a synthetic intermediate, this compound is utilized in the synthesis of various steroid compounds.

Application : Its chemical structure allows for modifications that can lead to the development of new therapeutic agents or performance enhancers.

| Application Area | Details |

|---|---|

| Steroid Development | Used as an intermediate for synthesizing novel steroid derivatives with potential therapeutic applications. |

Clinical Testing

Overview : The compound is employed in clinical testing to monitor testosterone levels and its metabolites in patients undergoing hormone therapy or those suspected of hormone-related disorders.

Case Study : The National Measurement Institute has developed reference materials that include this compound for use in clinical laboratories to ensure accuracy in testosterone measurement.

| Application Area | Details |

|---|---|

| Clinical Laboratories | Used as a reference standard for accurate measurement of testosterone levels in clinical settings. |

Research and Development

Research utilizing this compound continues to evolve with advancements in analytical techniques.

Recent Advances

- Mörlein et al. (2020) discussed optimizing mass spectrometry parameters to enhance the detection sensitivity for deuterated drugs like this compound.

- Odoardi et al. (2015) highlighted its application as an internal standard for detecting anabolic agents in dietary supplements.

Mécanisme D'action

The mechanism of action of 16,16,17-D-3-Testosterone D-glucuronide involves its interaction with androgen receptors. Upon binding to these receptors, it influences the transcription of specific genes, leading to various physiological effects such as muscle growth and secondary sexual characteristics.

Comparaison Avec Des Composés Similaires

Similar Compounds

Testosterone: The parent compound, widely studied for its anabolic and androgenic effects.

Testosterone propionate: A testosterone ester used in hormone replacement therapy.

Testosterone enanthate: Another esterified form of testosterone with a longer half-life.

Uniqueness

16,16,17-D-3-Testosterone D-glucuronide is unique due to its glucuronide moiety, which affects its solubility, metabolism, and excretion. This makes it particularly useful for studying the metabolic fate of testosterone and its derivatives in biological systems.

Activité Biologique

16,16,17-D-3-Testosterone D-glucuronide is a glucuronidated metabolite of testosterone, which plays a significant role in the biological activity of androgens. Understanding its biological activity is essential for elucidating its potential roles in pharmacology, endocrinology, and toxicology.

Chemical Structure and Properties

- Chemical Formula : C21H30O6

- Molecular Weight : 378.47 g/mol

- CAS Number : 4145-59-9

This compound is characterized by the addition of a glucuronic acid moiety to the testosterone molecule, which influences its solubility, bioavailability, and excretion pathways.

This compound primarily functions through the following mechanisms:

- Hormonal Regulation : It modulates androgen receptor activity by serving as a reservoir for testosterone. The glucuronidation process typically reduces the biological activity of testosterone but may also facilitate its excretion.

- Metabolic Pathways : This compound is involved in the metabolic pathways of steroid hormones, particularly in the liver where it undergoes conjugation with glucuronic acid to enhance water solubility for renal excretion.

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its biological effects:

- Absorption : Following administration, it is rapidly absorbed and metabolized.

- Distribution : It is distributed throughout the body but primarily accumulates in tissues with high androgen receptor density.

- Excretion : The compound is predominantly excreted via urine after undergoing glucuronidation.

Biological Effects

Research indicates various biological effects associated with this compound:

- Androgenic Activity : While glucuronidated metabolites generally exhibit lower androgenic activity compared to their parent compounds, they can still influence androgen receptor signaling under certain conditions.

- Impact on Health : Studies have explored its potential implications in conditions such as prostate cancer and androgen deficiency syndromes.

Case Study 1: Testosterone Metabolism

A study examining the metabolism of testosterone revealed that glucuronidated forms like this compound are prevalent in urine samples from subjects undergoing testosterone therapy. The findings suggest that monitoring these metabolites can provide insights into therapeutic efficacy and dosing regimens .

Case Study 2: Androgen Receptor Modulation

In vitro studies have demonstrated that glucuronides can act as selective modulators of androgen receptors. This selectivity may be beneficial in developing drugs that target specific androgenic effects without eliciting the full range of testosterone's actions .

Table: Comparison of Testosterone and Its Metabolites

| Compound | Biological Activity | Excretion Route | Clinical Relevance |

|---|---|---|---|

| Testosterone | High | Urine | Primary androgen in males |

| This compound | Moderate | Urine | Potential biomarker for testosterone therapy |

| Dihydrotestosterone (DHT) | Very High | Urine | Potent androgen linked to hair loss |

Propriétés

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O8.Na/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31;/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31);/q;+1/p-1/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXKYFINRYJTDA-XHPOIRKISA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=CC(=O)CCC35C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=CC(=O)CC[C@]35C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4145-59-9 | |

| Record name | Testosterone b-D-glucuronide sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.